Palbociclib-propargyl is a compound derived from palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6, primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. Palbociclib itself was developed by Pfizer Inc. and received FDA approval in March 2015. The compound is classified under antineoplastic agents and functions by inhibiting cell cycle progression, particularly affecting the G1 to S phase transition in cancer cells.
Palbociclib is synthesized from the parent compound palbociclib, which has been extensively studied for its pharmacological properties. The development of palbociclib involved identifying cyclin-dependent kinases as crucial regulators of cell growth, leading to its classification as a second-generation cyclin-dependent kinase inhibitor. The compound's efficacy has been validated through various clinical trials and studies, demonstrating its effectiveness in managing specific breast cancer types.
Palbociclib-propargyl is classified within several categories:
The synthesis of palbociclib-propargyl involves several key methodologies that leverage established chemical reactions to modify the palbociclib structure.
The synthetic process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
The molecular structure of palbociclib-propargyl can be represented by its chemical formula and structural formula.
The structural integrity and properties can be analyzed using computational chemistry methods to predict its behavior in biological systems.
Palbociclib-propargyl participates in various chemical reactions that define its pharmacological profile.
The inhibition mechanism is characterized by reversible binding to the ATP-binding site of cyclin-dependent kinases, preventing phosphorylation events necessary for cell cycle progression.
Palbociclib-propargyl exerts its effects through a well-defined mechanism involving cell cycle regulation.
Clinical studies have shown that this inhibition leads to significant reductions in tumor growth rates in treated patients compared to controls.
Understanding the physical and chemical properties of palbociclib-propargyl is crucial for its application in therapeutic settings.
Characterization through spectroscopy (e.g., NMR, IR) provides insights into functional groups and molecular interactions relevant for drug formulation.
Palbociclib-propargyl has significant applications in scientific research and clinical settings:
Through ongoing research, palbociclib-propargyl continues to be an important compound in oncology, contributing to advancements in targeted cancer therapies.
Palbociclib-propargyl serves as the foundational warhead in synthesizing high-efficiency CDK6 degraders, most notably PROTAC CP-10. When conjugated to the cereblon (CRBN) E3 ligase recruiter pomalidomide via a polyethylene glycol (PEG) linker, the resulting PROTAC CP-10 achieves a DC₅₀ (half-maximal degradation concentration) of 2.1 nM against CDK6 in hematopoietic cancer cells—significantly outperforming parental palbociclib’s inhibitory profile [1] [3]. This degradation potency stems from optimized ternary complex formation between CDK6, PROTAC, and CRBN, enabling polyubiquitination and proteasomal destruction.
Table 1: PROTAC Degraders Derived from Palbociclib-Propargyl
PROTAC ID | Linker Structure | E3 Ligase | DC₅₀ (CDK6) | CDK4 Selectivity |
---|---|---|---|---|
CP-10 | PEG-based | CRBN | 2.1 nM | >100-fold |
CP-5 | Flexible alkyl | CRBN | 1.1 nM | >100-fold |
CP-15 | Rigid alkyne | CRBN | 1.6 nM | >50-fold |
CP-14 | Varied PEG | CRBN | 10.6 nM | >100-fold |
Key research findings reveal that linker composition critically influences degradation efficiency. Shorter, flexible linkers (as in CP-5 and CP-10) enhance ternary complex stability compared to rigid alkynes (CP-14), demonstrating an 8-fold difference in DC₅₀ values [3]. Crucially, PROTACs derived from palbociclib-propargyl exhibit exceptional selectivity for CDK6 over CDK4 (DC₅₀ >100 nM for CDK4), despite high structural homology (71% amino acid similarity) between these kinases. This selectivity arises from non-conserved surface residues that influence E3 ligase engagement within the ternary complex [3] [4]. Mechanistically, these PROTACs deplete both wild-type and amplification/mutation-driven resistant CDK6 variants—addressing a key limitation of ATP-competitive inhibitors in clinical oncology [3] [6].
Palbociclib-propargyl retains the core pharmacophore of FDA-approved palbociclib (Ibrance®), comprising:
The strategic propargyl modification replaces the terminal hydrogen of palbociclib’s piperazine ring with a prop-2-yn-1-yl group (-CH₂C≡CH). This conservative alteration preserves nanomolar affinity for CDK6 (IC₅₀ ~9–11 nM) while introducing a bioorthogonal handle for PROTAC assembly. Crystallographic studies confirm that the propargyl group extends into solvent channels, avoiding steric clashes with CDK6’s N-terminal β-sheet [3]. Functionally, this modification transforms palbociclib from an occupancy-driven inhibitor into a degradation-warhead—reducing reliance on sustained target binding and mitigating resistance from ATP-pocket mutations.
Table 2: Structural & Functional Comparison: Palbociclib vs. Palbociclib-Propargyl
Property | Palbociclib | Palbociclib-Propargyl |
---|---|---|
Molecular Weight | 447.53 g/mol | 485.58 g/mol |
CDK6 IC₅₀/DC₅₀ | 9 nM (inhibition) | 2.1 nM (degradation) |
Key Functional Group | Piperazine-H | Piperazine-propargyl |
Primary Mechanism | Kinase inhibition | PROTAC warhead |
Resistance Coverage | Wild-type CDK6 | WT/mutated/CDK6-amplified |
Click Chemistry Compatibility | No | Yes (alkyne handle) |
The propargyl group (-CH₂C≡CH) confers copper-catalyzed azide-alkyne cycloaddition (CuAAC) capability—enabling modular PROTAC synthesis and bioconjugation. This bioorthogonal reaction:
The propargyl group’s compact size (43 Da addition) minimally impacts cell permeability—a critical advantage over bulkier tags like PEG-azides. This preserves PROTAC bioavailability while enabling catalytic degradation at low nanomolar concentrations [3] [6]. The alkyne’s metabolic stability prevents premature oxidation in vivo, contrasting with thiol-based conjugation chemistries [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9